molecular formula C17H15BrN4O2 B5503768 N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5503768
M. Wt: 387.2 g/mol
InChI Key: CLZHVVIGLSVGQV-ZVBGSRNCSA-N
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Description

N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde with 4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

N-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

  • N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4H-1,2,4-triazol-4-amine
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
  • N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide

These compounds share similar structural features but differ in the substitution patterns on the phenyl ring and the triazole moiety. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(E)-1-(2-bromo-5-methoxy-4-phenylmethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c1-23-16-7-14(9-21-22-11-19-20-12-22)15(18)8-17(16)24-10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZHVVIGLSVGQV-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NN2C=NN=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/N2C=NN=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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